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molecular formula C13H15NO6 B8313128 Ethyl 8-methoxy-5-nitrochroman-3-carboxylate

Ethyl 8-methoxy-5-nitrochroman-3-carboxylate

Cat. No. B8313128
M. Wt: 281.26 g/mol
InChI Key: QQIZNKWSECPKAK-UHFFFAOYSA-N
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Patent
US06159972

Procedure details

A mixture of 8-methoxy-5-nitro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid ethyl ester (5.8 g, 21 mmol) in ethanol (150 nL) and 2 M NaOH (15 mL) was heated to reflux for 30 min. The solvent was evaporated in vacuo the residue dissolved in water. Acidification to pH 2 and extraction with ethyl acetate followed by evaporation of the solvent in vacuo gave 4.9 g (94% yield) of the title compound: mp 181-183° C.; EIMS (70 eV) m/z (relative intensity) 253 (55, M+).
Quantity
150 nL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH:6]1[CH2:11][C:10]2[C:12]([N+:18]([O-:20])=[O:19])=[CH:13][CH:14]=[C:15]([O:16][CH3:17])[C:9]=2[O:8][CH2:7]1)=[O:5])C>C(O)C.[OH-].[Na+]>[CH3:17][O:16][C:15]1[C:9]2[O:8][CH2:7][CH:6]([C:4]([OH:5])=[O:3])[CH2:11][C:10]=2[C:12]([N+:18]([O-:20])=[O:19])=[CH:13][CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
C(C)OC(=O)C1COC2=C(C1)C(=CC=C2OC)[N+](=O)[O-]
Name
Quantity
150 nL
Type
solvent
Smiles
C(C)O
Name
Quantity
15 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo the residue
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water
EXTRACTION
Type
EXTRACTION
Details
Acidification to pH 2 and extraction with ethyl acetate
CUSTOM
Type
CUSTOM
Details
followed by evaporation of the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=2CC(COC21)C(=O)O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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